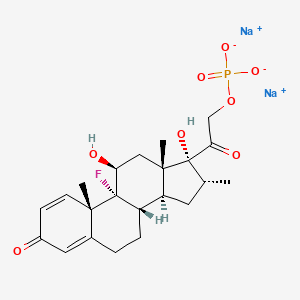

地塞米松钠磷酸盐

描述

Dexamethasone sodium phosphate is a synthetic adrenocortical steroid and a water-soluble inorganic ester of dexamethasone. It is widely used in the medical field due to its potent anti-inflammatory and immunosuppressive properties. This compound is commonly administered intravenously, intramuscularly, or orally to treat a variety of conditions, including severe allergies, asthma, chronic obstructive lung disease, and certain types of cancer .

科学研究应用

Dexamethasone sodium phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is employed in studies related to cell signaling, gene expression, and protein synthesis.

Medicine: It is extensively used to treat inflammatory and autoimmune conditions, as well as certain types of cancer

作用机制

Target of Action

Dexamethasone sodium phosphate primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation. When activated, they can suppress the immune response and reduce inflammation .

Mode of Action

Dexamethasone sodium phosphate interacts with its targets by binding to the glucocorticoid receptors. This binding results in changes in the expression of genes that regulate inflammatory responses . Specifically, it suppresses the inflammatory response to a variety of agents .

Biochemical Pathways

The activation of glucocorticoid receptors by dexamethasone sodium phosphate affects several biochemical pathways. It leads to the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . These effects collectively contribute to the anti-inflammatory and immunosuppressive properties of the compound .

Pharmacokinetics

Dexamethasone sodium phosphate exhibits rapid onset but short duration of action when compared with less soluble preparations . It is a water-soluble inorganic ester of dexamethasone, which allows it to produce a rapid response even when injected intramuscularly . The compound is partly metabolized by CYP3A4 enzymes in the liver .

Result of Action

The action of dexamethasone sodium phosphate results in a decrease in inflammation and suppression of the immune response . This makes it effective in the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It may delay or slow healing .

Action Environment

The action, efficacy, and stability of dexamethasone sodium phosphate can be influenced by various environmental factors. For instance, the compound’s water solubility allows it to be readily absorbed and exert its effects rapidly . The compound’s short duration of action means that its effects may be less sustained in environments where it is rapidly metabolized or excreted .

生化分析

Biochemical Properties

Dexamethasone Sodium Phosphate interacts with specific nuclear steroid receptors . It also interferes with NF-kB activation and apoptotic pathways . It is a potent synthetic glucocorticoid with low mineralocorticoid activity . It inhibits capillary dilatation, leukocyte migration, and phagocytosis .

Cellular Effects

Dexamethasone Sodium Phosphate has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the migration of neutrophils, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells and blocks CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The mechanism of action of Dexamethasone Sodium Phosphate involves binding interactions with biomolecules and changes in gene expression. It binds to specific nuclear steroid receptors, leading to changes in the transcription and translation of various genes . It also interferes with NF-kB activation and apoptotic pathways . Dexamethasone Sodium Phosphate is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone .

Temporal Effects in Laboratory Settings

The effects of Dexamethasone Sodium Phosphate change over time in laboratory settings. It produces a rapid response even when injected intramuscularly . Over time, the activity of CYP3A can be induced by Dexamethasone Sodium Phosphate when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Dosage Effects in Animal Models

The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. For instance, in cattle, the induction of parturition with corticosteroids may be associated with reduced viability of calves, an increased incidence of retained placentae, and possible subsequent metritis and/or subfertility .

Metabolic Pathways

Dexamethasone Sodium Phosphate is involved in several metabolic pathways. It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . It is also reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 .

Transport and Distribution

Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It is administered intravenously by direct injection slowly over 1 to several minutes or by continuous or intermittent intravenous infusion and by intramuscular, intra-articular, intrasynovial, intralesional, or soft-tissue injection .

Subcellular Localization

It is known that it binds to specific nuclear steroid receptors, suggesting that it may localize to the nucleus of cells .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of dexamethasone sodium phosphate involves several steps, starting from dexamethasone acetate epoxide. The process includes ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation from neutralization . The final product is obtained through further recrystallization, drying, and ball-milling of the dexamethasone sodium phosphate crystal .

Industrial Production Methods

In industrial settings, dexamethasone sodium phosphate is produced by mixing dexamethasone phosphate with an alcohol solvent and active carbon, followed by filtration and crystallization. Sodium hydroxide solution is added to control the reaction’s pH, and the product is crystallized, separated, and dried under specific conditions .

化学反应分析

Types of Reactions

Dexamethasone sodium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions

Common reagents used in the synthesis of dexamethasone sodium phosphate include pyrophosphoryl chloride, sodium hydroxide, and various solvents like alcohol. The reactions typically occur under controlled pH and temperature conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from these reactions is dexamethasone sodium phosphate itself, which is a crystalline powder used in various pharmaceutical formulations .

相似化合物的比较

Similar Compounds

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.

Prednisolone: A synthetic glucocorticoid used to treat similar conditions.

Betamethasone: Another synthetic glucocorticoid with potent anti-inflammatory effects

Uniqueness

Dexamethasone sodium phosphate is unique due to its high potency and water solubility, which allows for rapid onset of action and versatile administration routes. Compared to other glucocorticoids, it has a longer duration of action and minimal sodium-retaining properties, making it suitable for treating a wide range of conditions .

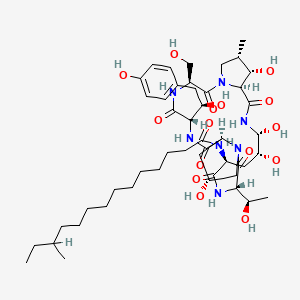

属性

CAS 编号 |

2392-39-4 |

|---|---|

分子式 |

C22H28FNa2O8P |

分子量 |

516.4 g/mol |

IUPAC 名称 |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 |

InChI 键 |

PLCQGRYPOISRTQ-FCJDYXGNSA-L |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

2392-39-4 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

1869-92-7 13926-43-7 |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Decadron phosphate dexamethasone 21-phosphate dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer dexamethasone phosphate dexamethasone phosphate disodium salt dexamethasone sodium phosphate dexamethasonedisodium phosphate Solu- Decadron Spersadex Spersadox |

产品来源 |

United States |

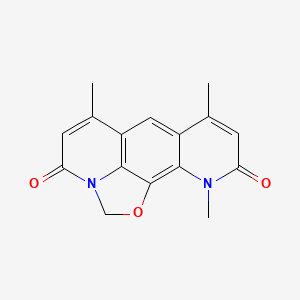

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

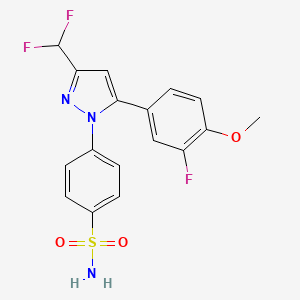

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)